methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate
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Overview
Description
Preparation Methods
The synthesis of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester involves several steps. One common method starts with the reaction of 3-nitrobenzoic acid with hydroxylamine to form the corresponding hydroxylamine derivative. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product . The reaction conditions typically involve moderate temperatures and the use of acid or base catalysts to facilitate the esterification process.
Chemical Reactions Analysis
3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, it can undergo hydrolysis to release active intermediates that interact with cellular pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester can be compared with other similar compounds, such as:
Phenylboronic acid: Both compounds are used in organic synthesis and have applications in various fields.
Nicotinic acid derivatives: These compounds share structural similarities and are studied for their biological activities.
Amidoxime derivatives: These compounds are known for their ability to form stable complexes with metal ions and have potential therapeutic applications. The uniqueness of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10N2O3 |
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Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 3-[(E)-N'-hydroxycarbamimidoyl]benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-3-6(5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11) |
InChI Key |
BELBATQPRYKIIA-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)/C(=N\O)/N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=NO)N |
Origin of Product |
United States |
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